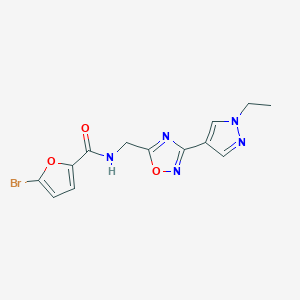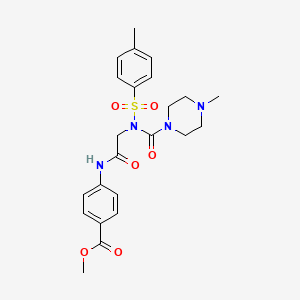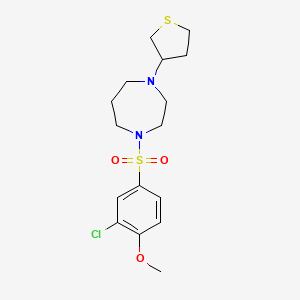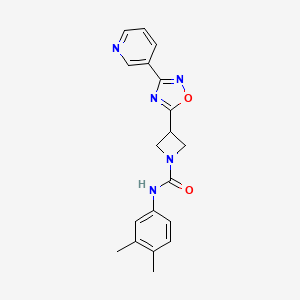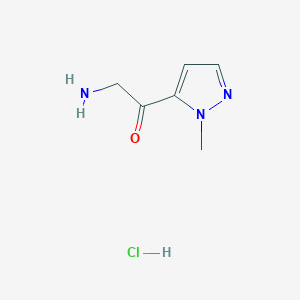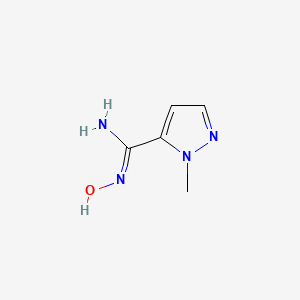![molecular formula C17H26N4OS B2567898 N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477304-57-7](/img/structure/B2567898.png)
N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, also known as MTCA, is a compound that has gained significant attention in the field of scientific research. It belongs to the class of adamantane derivatives and has been studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Spectral Analysis and Quantum Chemical Insights
The spectral and quantum chemical analysis of adamantane-based compounds, including those similar to N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, offers valuable insights into their structural and electronic properties. A study by Al-Ghulikah et al. (2019) focused on the Fourier transform infrared and Raman spectra, alongside UV/Vis spectroscopy, of an adamantane derivative. Through DFT calculations and quantum chemical modeling, they interpreted the experimental spectra, revealing the compound's intramolecular charge transfer features and providing a foundational understanding of its electronic structure (Al-Ghulikah et al., 2019).
Advanced Synthesis Techniques
Innovative synthesis methods play a crucial role in the development of adamantane-based compounds for research applications. Pavlov et al. (2019) introduced a facile synthesis approach for orthogonally substituted azole-carboxylate adamantane ligands, which were then utilized to prepare coordination polymers. This method highlights the versatility and potential of adamantane derivatives in constructing complex molecular architectures, paving the way for their application in various scientific domains (Pavlov et al., 2019).
Catalytic Applications and Material Science
Adamantane derivatives also find significant applications in catalysis and material science. A study by Lysenko et al. (2019) on a molybdenum trioxide hybrid decorated with adamantane-based ligands demonstrated its potential as a reaction-induced self-separating catalyst. This research underscores the utility of adamantane derivatives in designing catalysts that combine the advantages of homogeneous and heterogeneous catalysis, offering a sustainable approach to various oxidation reactions (Lysenko et al., 2019).
Structural Design and Coordination Polymers
The structural design capabilities of adamantane derivatives are further exemplified in the work of Senchyk et al. (2013), where functionalized adamantane tectons were used to construct mixed-ligand copper(II) metal-organic frameworks. This research highlights the role of adamantane derivatives in developing highly connected and open frameworks, contributing to the advancement of coordination chemistry and materials science (Senchyk et al., 2013).
Propiedades
IUPAC Name |
N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS/c1-3-21-14(19-20-16(21)23-2)10-18-15(22)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,3-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJAIRHINWXWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)

![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)
